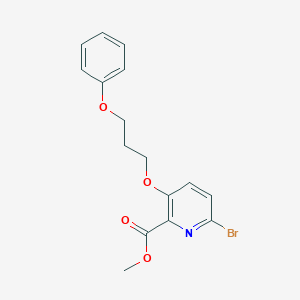

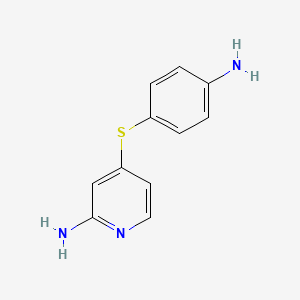

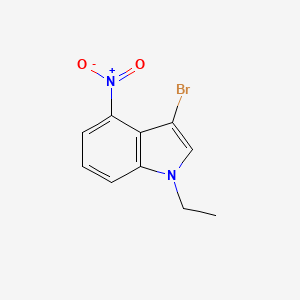

![molecular formula C14H28N2O5 B1397983 tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate CAS No. 1262534-14-4](/img/structure/B1397983.png)

tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate

Vue d'ensemble

Description

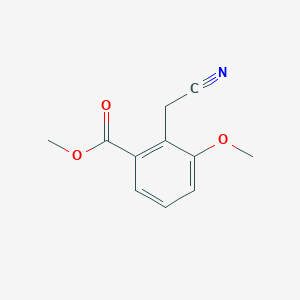

The compound “tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate” is a type of carbamate. It is a protected hydroxylamine, and is an N-alkyl-N-benzyloxy carbamate . The molecular formula of this compound is C13H28N2O5 .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl carbamate in palladium-catalyzed reactions . It has been used in the synthesis of N-Boc-protected anilines . The compound also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) . The average mass of the compound is 292.372 Da .Chemical Reactions Analysis

The compound is involved in C-N cross coupling reactions . It has been reported to react with fluorescein ditriflate . It also reacts with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

The compound is a powder . It has a melting point of 71-75 degrees Celsius . The compound should be stored at room temperature, in a dark place, and under an inert atmosphere .Applications De Recherche Scientifique

Synthesis Processes

- Chemical Synthesis : Wu (2011) demonstrated a synthesis method involving tert-butyl-(2-(2-hydroxy)ethyl)carbamate, showcasing its utility in chemical reactions (Wu, 2011).

- Regioselective Deprotection and Acylation : Pak and Hesse (1998) described the synthesis of a compound containing tert-butyl N-[(tert-butoxy)carbonyl] groups, highlighting the importance of this class of compounds in complex chemical syntheses (Pak & Hesse, 1998).

Intermediate Compounds

- Biologically Active Compounds : Zhao et al. (2017) synthesized an intermediate compound using tert-butyl carbamate, which is critical in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).

- Silyl Carbamates in Transformations : Sakaitani and Ohfune (1990) discussed the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, signifying its role in the modification of amino groups (Sakaitani & Ohfune, 1990).

Novel Applications

- Glycosylative Transcarbamylation : Henry and Lineswala (2007) utilized tert-butyl carbamates for glycosylation reactions, producing anomeric 2-deoxy-2-amino sugar carbamates, which are useful in synthesizing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Crystallographic and Structural Studies

- Crystal Structure Analysis : Kant et al. (2015) examined the crystal structure of a tert-butyl carbamate derivative, providing insights into molecular conformations and interactions (Kant et al., 2015).

Catalysis and Reaction Efficiency

- Catalysis in N-tert-Butoxycarbonylation : Chankeshwara and Chakraborti (2006) demonstrated the use of tert-butyl carbamates in catalyzing the N-tert-butoxycarbonylation of amines, emphasizing its role in efficient and selective chemical reactions (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O5/c1-13(2,3)20-11(17)15-7-9-19-10-8-16-12(18)21-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGVSKHPLRADTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.